molecular formula C15H27N3O2 B12091203 (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine

(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine

Cat. No.: B12091203
M. Wt: 281.39 g/mol
InChI Key: OXGOJMOGQXJKRM-UHFFFAOYSA-N
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Description

The compound (2R,4S)-3-[(R)-(i-propyl)(1-methyl-1H-imidazol-2-yl)methyl]-4-(i-propyl)-2-methoxyoxazolidine is a stereochemically complex oxazolidine derivative. Its structure features:

  • Oxazolidine core: A five-membered heterocyclic ring containing oxygen and nitrogen.
  • Stereochemical configuration: The 2R,4S configuration dictates spatial arrangement, influencing reactivity and interactions.
  • Substituents: Two i-propyl groups (at C3 and C4), a methoxy group (at C2), and a chiral (R)-configured methyl-imidazolylmethyl moiety.

This compound’s synthesis likely involves stereoselective alkylation and cyclization steps, analogous to methods for related oxazolidines and imidazole derivatives .

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

2-methoxy-3-[2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3

InChI Key

OXGOJMOGQXJKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the cyclization.

    Solvents: Common solvents include methanol, ethanol, or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce amino alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Studies utilizing computer-aided drug design have suggested that its structure could interact with bacterial targets, potentially leading to the development of new antibiotics. The imidazole group is known for its biological significance, often contributing to the activity of various pharmacologically active compounds.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Investigations into similar oxazolidine derivatives have shown promising results in reducing inflammation markers in vitro and in vivo. The presence of the imidazole ring may enhance this effect by modulating immune responses.

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the interaction profiles of this compound with various biological targets. These studies help identify how modifications to the structure can enhance or diminish biological activity. For example, variations in the alkyl groups or alterations in stereochemistry can significantly impact pharmacological outcomes.

Mechanism of Action

The mechanism of action for (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Oxazoline-Imidazolinylidene Derivatives

Example : (S)-3-(2-(2-(Adamantan-1-yl)-4,5-dihydrooxazol-4-yl)ethyl)-1-(2,6-diisopropylphenyl)benzo[d]imidazol-3-ium iodide ().

  • Structural Similarities : Both compounds feature oxazoline/oxazolidine cores and imidazole-derived substituents.
  • Key Differences :
    • The target compound lacks the adamantyl group and cationic benzoimidazolium ring, reducing steric hindrance and altering solubility.
    • The methoxy group in the target compound may lower Lewis basicity compared to cationic derivatives.
  • Applications : The compound is used in Ir-catalyzed hydrogenation (43% yield, 50 bar H₂), suggesting the target compound could be optimized for similar catalytic roles by leveraging its stereochemistry .
Property Target Compound Compound
Core Structure Oxazolidine Oxazoline + Benzoimidazolium
Stereochemistry 2R,4S S-configuration
Catalytic Yield N/A 43% (hydrogenation)
Key Substituents i-Propyl, methoxy, methyl-imidazole Adamantyl, diisopropylphenyl

Imidazolone Derivatives

Example : 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one ().

  • Structural Similarities : Both incorporate imidazole-derived rings and i-propyl groups.
  • Key Differences :
    • The target compound’s oxazolidine ring replaces the imidazolone, altering ring strain and hydrogen-bonding capacity.
    • The methoxy group in the target compound introduces electron-donating effects absent in ’s nitro-reduced derivative.
  • Synthesis : uses Na₂S₂O₄ for nitro reduction and CDI for cyclization, whereas the target compound likely requires stereocontrolled alkylation (e.g., using lithium tert-butoxide, as in ) .

Imidazolin-2-yl Pesticides

Example : Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate ().

  • Structural Similarities : Shared imidazolinyl group and branched alkyl substituents (i-propyl).
  • Key Differences: The target compound’s oxazolidine core differs from the toluate ester backbone in pesticides.
  • Applications : compounds act as herbicides (e.g., imazamethabenz), whereas the target compound’s bioactivity remains unexplored .

Biological Activity

The compound (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-imidazol-2-yl)methyl]-4-(i-propyl)-2-Methoxyoxazolidine is a chiral oxazolidine derivative notable for its unique stereochemistry and functional groups. This compound, with the molecular formula C15H27N3O2\text{C}_{15}\text{H}_{27}\text{N}_{3}\text{O}_{2} and a molar mass of 281.39 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Structural Characteristics

The structural features of this compound include:

  • An oxazolidine ring , which is a five-membered cyclic amine.
  • An imidazole moiety , known for its significant biological interactions.
  • Two isopropyl groups , which enhance lipophilicity and may influence biological activity.

The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-imidazol-2-yl)methyl]-4-(i-propyl)-2-Methoxyoxazolidine may exhibit a range of pharmacological effects. Key findings include:

  • Antimicrobial Activity : Computer-aided prediction tools have suggested that this compound may possess antimicrobial properties, potentially effective against various pathogens.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit inflammatory pathways, although specific mechanisms remain to be elucidated.
  • Structure-Activity Relationship (SAR) : Interaction studies highlight the importance of understanding how modifications to the structure can enhance or diminish biological activity. Techniques such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict interaction profiles with biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
(R)-BaclofenGABA analogMuscle relaxant
LinezolidOxazolidinone antibioticBacterial infections
ImipenemCarbapenem antibioticBroad-spectrum antibiotic

The unique stereochemistry and combination of functional groups in (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-imidazol-2-yl)methyl]-4-(i-propyl)-2-Methoxyoxazolidine may confer distinct pharmacological properties compared to these similar compounds.

In Vitro Studies

In vitro studies have demonstrated moderate activity against various tumor cell lines. For instance, a study reported that derivatives of oxazolidines show promising results in inhibiting cancer cell proliferation, particularly against ovarian carcinoma cell lines with IC50 values indicating effective concentration levels for therapeutic application.

Mechanistic Insights

Mechanistic studies have focused on the interaction of this compound with specific receptors and enzymes. For example, preliminary data suggest that it may act as an inhibitor for cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-Imidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine, and how can they be methodologically addressed?

  • Answer : The stereochemical complexity of the molecule (e.g., three chiral centers and an imidazole substituent) requires precise control during synthesis. A multi-step approach is recommended:

  • Step 1 : Use enantioselective alkylation or asymmetric catalysis to establish the (2R,4S) oxazolidine backbone, as demonstrated in analogous oxazolidine syntheses .
  • Step 2 : Introduce the imidazolylmethyl group via nucleophilic substitution or cross-coupling reactions under inert conditions to avoid side reactions .
  • Step 3 : Optimize reaction solvents (e.g., THF or DMF) and temperatures (0–25°C) to preserve stereochemical integrity, referencing protocols for structurally similar compounds .

Q. Which analytical techniques are critical for verifying the purity and stereochemistry of this compound?

  • Answer :

  • HPLC with chiral columns : To confirm enantiomeric excess (≥98%) and resolve diastereomers .
  • NMR spectroscopy : 1H/13C NMR to validate substitution patterns (e.g., methoxy group at C2, imidazole protons) and stereochemistry via coupling constants (e.g., J values for axial vs. equatorial substituents) .
  • X-ray crystallography : For absolute configuration confirmation, as applied to related imidazole-oxazolidine hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOE effects or split signals in NMR) for this compound?

  • Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility) or impurities. Methodological steps include:

  • Variable-temperature NMR : To identify signals affected by ring-flipping or hindered rotation in the oxazolidine or imidazole moieties .
  • 2D NMR (COSY, NOESY) : To map spatial proximity of protons and distinguish between stereoisomers .
  • DFT calculations : Compare experimental and computed chemical shifts to validate assignments .
    • Example : A 2021 study on imidazole derivatives resolved split 1H NMR signals by attributing them to restricted rotation of the i-propyl group, confirmed via VT-NMR .

Q. What experimental design strategies optimize the synthesis of this compound for scalability while maintaining stereochemical fidelity?

  • Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Catalyst loading (5–20 mol%), solvent polarity (logP: -0.5 to 4.0), and reaction time (12–48 hrs).
  • Response variables : Yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
  • Example : A flow-chemistry approach (as in ) could enhance reproducibility by minimizing human error and enabling real-time monitoring of intermediates.
    • Table 1 : DoE Results for Key Parameters
FactorLow LevelHigh LevelOptimal Value
Catalyst Loading5 mol%20 mol%12 mol%
Solvent (logP)-0.54.01.8 (THF)
Reaction Time12 hrs48 hrs24 hrs
Outcome Yield ee dr
78%99%95:5

Q. How does the steric bulk of the i-propyl groups influence the compound’s reactivity and intermolecular interactions?

  • Answer : The i-propyl groups induce steric hindrance, affecting:

  • Reactivity : Slower nucleophilic substitution at C3 due to restricted access to the reaction site .
  • Crystal packing : Reduced intermolecular hydrogen bonding, as observed in X-ray structures of analogous compounds with bulky substituents .
  • Thermodynamic stability : Enhanced stability of the (2R,4S) configuration due to minimized steric clashes between substituents .

Methodological Notes

  • Safety : Handle hygroscopic intermediates (e.g., imidazole derivatives) under nitrogen or argon to prevent decomposition .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict biological activity, referencing studies on imidazole-containing pharmacophores .

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